5-Methyl-1-heptanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

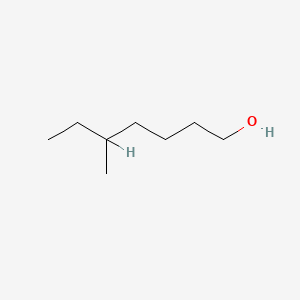

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFARNLMRENFOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880742 | |

| Record name | 5-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7212-53-5 | |

| Record name | 5-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W04S9OCX86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Methyl-1-heptanol

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive characteristics of this compound. The information is intended for researchers and professionals involved in chemical synthesis and drug development.

Chemical Structure and Identification

This compound is a branched-chain primary alcohol. Its structure consists of a seven-carbon heptane (B126788) backbone with a methyl group at the fifth carbon and a hydroxyl group at the first carbon. The presence of a chiral center at the C5 position means that this compound can exist as two distinct enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol.[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-methylheptan-1-ol | [2] |

| Molecular Formula | C₈H₁₈O | [2][3][4][5][6] |

| Molecular Weight | 130.23 g/mol | [2][3] |

| CAS Number | 7212-53-5 | [2][3][4][5][6] |

| Boiling Point | 182.5°C | [7] |

| Density | 0.815 g/cm³ | [8] |

| Refractive Index | 1.427 | [8] |

| Dielectric Constant | 7.47 | [8] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability | Source(s) |

| Mass Spectrum | Available from NIST | [2][3][6] |

| IR Spectrum | Available from NIST | [2][3][4][5][6] |

Synthesis and Reactivity

This compound serves as a useful intermediate in various synthetic pathways.[1] Its primary alcohol functional group is amenable to a range of chemical transformations.

Representative Synthesis: Grignard Reaction

Experimental Workflow: Representative Grignard Synthesis

Caption: Workflow for a representative Grignard synthesis of a methyl-heptanol derivative.

Detailed Methodology (Adapted from a similar synthesis[9]):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of 2-bromopentane to initiate the reaction, which can be facilitated by the addition of a crystal of iodine. Once the reaction begins, add the remaining 2-bromopentane dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of propanal in dry diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a manageable reaction temperature. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period.

-

Workup and Isolation: Cool the reaction mixture again in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the resulting crude alcohol by distillation under reduced pressure to obtain the final product.

Oxidation to Carboxylic Acid

As a primary alcohol, this compound can be oxidized to its corresponding carboxylic acid, 5-methylheptanoic acid.[1] This is a fundamental transformation in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).[1]

Experimental Workflow: Oxidation of this compound

Caption: General workflow for the oxidation of this compound.

Detailed Methodology (General Protocol[1]):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., water or a mixture of acetone (B3395972) and water).

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., potassium permanganate) in portions to the stirred solution. The reaction is typically exothermic and may require cooling to control the temperature.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete, as indicated by a color change (e.g., the disappearance of the purple permanganate color).

-

Workup and Isolation: Cool the reaction mixture and filter to remove any solid byproducts (e.g., manganese dioxide). Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic extracts, and dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure to yield the crude 5-methylheptanoic acid, which can be further purified by distillation or recrystallization.

Potential Applications and Research Interest

This compound is a valuable intermediate in organic synthesis.[1] Its branched structure and chiral center make it a useful building block for more complex molecules. Research has suggested that the compound and its derivatives may possess antimicrobial and antifungal properties, indicating potential for the development of new therapeutic agents.[1] Furthermore, its presence in some plant and microbial extracts has prompted investigations into its natural origins and biological activities.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not identified in the search results. However, based on the data for similar flammable alcohols such as 4-methylheptan-3-ol and heptan-1-ol, the following general safety precautions should be observed:

-

Flammability: this compound is expected to be a flammable or combustible liquid.[10][11] Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use non-sparking tools and take precautionary measures against static discharge.[12][13]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[11][14] Handle in a well-ventilated area or in a chemical fume hood.[14]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12][13]

References

- 1. This compound | 7212-53-5 | Benchchem [benchchem.com]

- 2. This compound | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 7212-53-5 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

5-Methyl-1-heptanol: A Technical Overview for Researchers

CAS Number: 7212-53-5 Molecular Formula: C₈H₁₈O

This technical guide provides an in-depth overview of 5-Methyl-1-heptanol, a branched-chain primary alcohol. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, detailed experimental protocols for its synthesis and modification, and an exploration of its potential biological activities.

Chemical and Physical Properties

This compound is a chiral compound existing as two enantiomers, (R)- and (S)-5-methyl-1-heptanol, due to the stereocenter at the C5 position. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 7212-53-5 | [1] |

| Molecular Formula | C₈H₁₈O | [1] |

| IUPAC Name | 5-methylheptan-1-ol | [1] |

| Boiling Point | 179.2 °C at 760 mmHg | |

| Melting Point | -104 °C | |

| Flash Point | 71.1 °C | |

| Refractive Index | 1.426 | |

| InChI Key | KFARNLMRENFOHE-UHFFFAOYSA-N | [1] |

Synthesis and Reactions

A common and efficient method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 5-methyl-1-heptene (B83755). This two-step reaction proceeds with anti-Markovnikov regioselectivity, yielding the primary alcohol.

Experimental Protocol: Synthesis of this compound via Hydroboration-Oxidation

This protocol outlines the synthesis of this compound from 5-methyl-1-heptene.

Materials:

-

5-methyl-1-heptene

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)

-

Sodium hydroxide (B78521) (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1-heptene in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of the alkene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

To quench the excess borane, slowly add acetone to the reaction mixture at 0 °C.

-

Carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation.

Experimental Protocol: Oxidation of this compound to 5-Methylheptanal

Primary alcohols can be oxidized to aldehydes using pyridinium (B92312) chlorochromate (PCC). This method is effective for preventing over-oxidation to the carboxylic acid.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Celite® or silica (B1680970) gel

-

Diethyl ether

Procedure:

-

Suspend PCC in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add Celite® or silica gel to the suspension.

-

In a separate flask, dissolve this compound in anhydrous dichloromethane.

-

Add the alcohol solution to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 5-methylheptanal.

-

Further purification can be achieved through column chromatography.

Caption: Workflow for the synthesis and oxidation of this compound.

Potential Biological Activity and Mechanism of Action

This compound, particularly its (S)-(+)-enantiomer, has been reported to exhibit antimicrobial and antifungal properties. The proposed mechanism of action involves the disruption of essential cellular processes in these microorganisms.

Antimicrobial and Antifungal Activity

The lipophilic nature of this compound allows it to interact with and disrupt the cell membranes of bacteria and fungi. This can lead to increased membrane permeability and the leakage of essential intracellular components.

One proposed mechanism for its antifungal activity is the inhibition of ergosterol (B1671047) synthesis. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By binding to enzymes involved in the ergosterol biosynthesis pathway, this compound can disrupt membrane integrity and function, ultimately leading to fungal cell death.

Furthermore, it has been suggested that this compound can inhibit protein synthesis in bacteria. This could occur through various mechanisms, such as interference with ribosomal function or the inhibition of enzymes essential for amino acid metabolism and protein assembly.

Caption: Proposed antimicrobial mechanism of (S)-5-Methyl-1-heptanol.

Applications in Research and Drug Development

The chiral nature and functional group of this compound make it a valuable building block in organic synthesis. Its potential antimicrobial properties also make it and its derivatives interesting candidates for the development of new therapeutic agents. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its potential applications in medicine and agriculture.

References

The Natural Occurrence of (S)-(+)-5-Methyl-1-heptanol in the Plant Kingdom: A Technical Guide for Researchers

Abstract

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol that has been identified as a minor constituent in the complex volatile organic compound (VOC) profiles of several plant species. This technical guide provides a comprehensive overview of its natural occurrence, methodologies for its extraction and analysis, and a discussion of its potential biosynthetic origins in plants. While quantitative data for this specific enantiomer remains limited in publicly available literature, this document collates the existing qualitative reports and provides detailed experimental protocols to aid researchers in its future identification and quantification. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical ecology, and drug development who are interested in the study of branched-chain volatile compounds.

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In plants, VOCs play crucial roles in defense, pollination, and communication. Among the vast array of plant volatiles, branched-chain alcohols represent a unique class of compounds that can contribute to the characteristic aroma and flavor of many plants and their essential oils. (S)-(+)-5-Methyl-1-heptanol is one such chiral alcohol, and its specific stereochemistry suggests a stereospecific enzymatic production within the plant. Understanding the natural distribution and biosynthesis of such chiral molecules is of significant interest for their potential applications in the flavor, fragrance, and pharmaceutical industries. This guide aims to consolidate the current knowledge on the natural occurrence of (S)-(+)-5-Methyl-1-heptanol in plants and to provide a practical framework for its further investigation.

Natural Occurrence of 5-Methyl-1-heptanol in Plants

To date, the presence of this compound has been reported in a few plant species, primarily through the analysis of their essential oils and solvent extracts. The specific (S)-(+)-enantiomer has been noted in the wood of Eucalyptus granlla and in Cinnamomum bejolghota. The broader compound, this compound, has also been identified in leaf extracts of Prosopis juliflora and Chromolaena odorata. A comprehensive summary of these findings is presented in Table 1. It is important to note that quantitative data for (S)-(+)-5-Methyl-1-heptanol is currently not available in the cited literature; the table reflects its qualitative identification.

Table 1: Documented Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Compound Identified | Reference(s) |

| Eucalyptus granlla | Myrtaceae | Wood | (S)-(+)-5-Methyl-1-heptanol | [1] |

| Cinnamomum bejolghota | Lauraceae | Bark, Flowers | (S)-(+)-5-Methyl-1-heptanol | [2][3] |

| Prosopis juliflora | Fabaceae | Leaves | This compound | [4][5][6][7][8] |

| Chromolaena odorata | Asteraceae | Leaves | This compound | [9][10][11][12] |

Experimental Protocols for Extraction and Analysis

The identification and quantification of (S)-(+)-5-Methyl-1-heptanol from plant matrices require robust analytical methodologies. The following protocols are generalized from established methods for the analysis of volatile compounds in the plant species where this compound has been reported.

Extraction of Volatile Compounds

3.1.1. Hydrodistillation for Essential Oils (e.g., from Cinnamomum bejolghota bark)

This method is suitable for the extraction of volatile, water-insoluble compounds.

-

Sample Preparation: Fresh or air-dried plant material (e.g., 100 g of Cinnamomum bejolghota bark) is coarsely powdered.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Distillation: The powdered plant material is placed in a round-bottom flask with distilled water (e.g., 1 L). The mixture is heated to boiling, and the steam and volatile compounds are condensed and collected in the Clevenger trap. The distillation is typically carried out for 3-4 hours.

-

Oil Separation: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

Storage: The essential oil is stored in a sealed vial at 4°C in the dark until analysis.

3.1.2. Solvent Extraction for Leaf Extracts (e.g., from Prosopis juliflora leaves)

This method is suitable for extracting a broader range of semi-volatile and non-volatile compounds in addition to some volatiles.

-

Sample Preparation: Air-dried leaves (e.g., 50 g of Prosopis juliflora) are ground into a fine powder.

-

Extraction: The powdered material is macerated or soxhlet-extracted with a suitable solvent (e.g., methanol, ethanol, or dichloromethane) for a defined period (e.g., 24-48 hours).

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

-

Storage: The dried extract or fractions are stored at low temperatures until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds.

-

Sample Preparation: The essential oil or a solvent extract is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v for essential oils).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Chromatographic Conditions (General Example):

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Chiral Analysis

To differentiate between the (S)-(+)- and (R)-(-)-enantiomers of this compound, a chiral GC column is necessary.

-

Chiral GC Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX, γ-DEX) is used.

-

Derivatization (Optional but Recommended): To improve the chromatographic separation of chiral alcohols, they can be derivatized to their acetate (B1210297) or trifluoroacetate (B77799) esters. This can be achieved by reacting the alcohol with acetic anhydride (B1165640) or trifluoroacetic anhydride, respectively, in the presence of a catalyst.[13]

-

Analysis: The derivatized or underivatized sample is analyzed by GC-MS using the chiral column and an optimized temperature program to achieve baseline separation of the enantiomers.

-

Identification: The elution order of the enantiomers is determined by injecting authentic standards of (S)-(+)-5-Methyl-1-heptanol and (R)-(-)-5-Methyl-1-heptanol.

Proposed Biosynthetic Pathway

The biosynthesis of branched-chain alcohols in plants is not as well-defined as that of other major classes of volatiles like terpenoids or phenylpropanoids. However, it is generally accepted that they can arise from two main metabolic routes: the degradation of branched-chain amino acids and the fatty acid biosynthesis pathway. For a C8 compound like this compound, a plausible origin is the extension of a branched-chain precursor derived from amino acid metabolism.

A hypothetical biosynthetic pathway for (S)-(+)-5-Methyl-1-heptanol is proposed below, starting from the branched-chain amino acid L-leucine. This pathway involves a series of enzymatic reactions including transamination, decarboxylation, chain elongation, and reduction steps.

Caption: A proposed biosynthetic pathway for (S)-(+)-5-Methyl-1-heptanol in plants.

This proposed pathway highlights the key enzymatic steps that could lead to the formation of (S)-(+)-5-Methyl-1-heptanol from L-leucine. The final reduction step, catalyzed by a stereospecific alcohol dehydrogenase, would be responsible for the formation of the (S)-enantiomer. Further research, including isotopic labeling studies and characterization of the involved enzymes, is required to validate this proposed pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of (S)-(+)-5-Methyl-1-heptanol in a new plant species.

Caption: A generalized experimental workflow for the analysis of (S)-(+)-5-Methyl-1-heptanol.

Conclusion and Future Directions

The natural occurrence of (S)-(+)-5-Methyl-1-heptanol in plants, while documented, remains an area with significant opportunities for further research. The current body of literature confirms its presence in a few species, but quantitative data and a definitive understanding of its biosynthetic pathway are lacking. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to pursue the quantification of this chiral alcohol in known and novel plant sources. Future research should focus on:

-

Quantitative surveys: Conducting quantitative analyses of (S)-(+)-5-Methyl-1-heptanol across a wider range of plant species, particularly within the Myrtaceae, Lauraceae, Fabaceae, and Asteraceae families.

-

Biosynthetic pathway elucidation: Utilizing techniques such as stable isotope labeling and transcriptomics to identify the genes and enzymes involved in the biosynthesis of C8 branched-chain alcohols in plants.

-

Biological activity studies: Investigating the potential ecological roles and pharmacological activities of (S)-(+)-5-Methyl-1-heptanol.

By addressing these research gaps, a more complete understanding of the significance of this and other chiral volatile compounds in the plant kingdom can be achieved, potentially unlocking new applications in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Composition of the bark and flower oils of Cinnamomum bejolghota (Buch.-Ham.) sweet from two locations of Assam, India [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. netjournals.org [netjournals.org]

- 5. saudijournals.com [saudijournals.com]

- 6. horizonepublishing.com [horizonepublishing.com]

- 7. journal.kabianga.ac.ke [journal.kabianga.ac.ke]

- 8. chemijournal.com [chemijournal.com]

- 9. Chemical Constituents of the Essential Oil of Invasive Chromolaena odorata leaves in Central Nepal | Journal of Nepal Chemical Society [nepjol.info]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Composition and Biological Activities of Chromolaena odorata (L.) R.M.King & H.Rob. Essential Oils from Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1-heptanol, a valuable chiral building block in organic synthesis. The document presents available experimental and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Data Presentation

The spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | H-1 (-CH₂OH) |

| ~1.55 | Multiplet | 2H | H-2 |

| ~1.29 - 1.41 | Multiplet | 5H | H-3, H-4, H-5 |

| ~1.15 | Multiplet | 2H | H-6 |

| ~0.86 | Triplet | 3H | H-7 |

| ~0.85 | Doublet | 3H | 5-CH₃ |

| ~1.5-2.5 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Carbon Atom |

| ~63.2 | C-1 (-CH₂OH) |

| ~39.2 | C-4 |

| ~34.5 | C-5 |

| ~32.9 | C-2 |

| ~29.5 | C-6 |

| ~23.0 | C-3 |

| ~19.2 | 5-CH₃ |

| ~14.2 | C-7 |

Infrared (IR) Spectroscopy

The experimental FT-IR spectrum for this compound, analyzed as a neat liquid, displays characteristic absorptions for a primary alcohol.

Table 3: Experimental FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch |

| ~2955, 2925, 2872 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1378 | Medium | C-H bend (CH₃) |

| ~1058 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns for a primary alcohol.

Table 4: Experimental Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment |

| 130 | < 1 | [M]⁺ (Molecular Ion) |

| 112 | ~ 2 | [M-H₂O]⁺ |

| 83 | ~ 15 | [M-C₂H₅O]⁺ |

| 70 | ~ 40 | [C₅H₁₀]⁺ |

| 57 | ~ 60 | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 41 | ~ 75 | [C₃H₅]⁺ |

| 31 | ~ 30 | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For a neat sample, a sufficient amount of this compound is transferred directly into a 5 mm NMR tube.[3] For a solution, approximately 5-25 mg of the alcohol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: Room temperature (e.g., 298 K).[5]

-

Acquisition Parameters:

-

Number of scans: 16-64 (dependent on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Calibrated for a 90° pulse.

-

Spectral width: 0-12 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 75 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: Room temperature (e.g., 298 K).[5]

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse program: Proton-decoupled.

-

Spectral width: 0-220 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): A single drop of this compound is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[6] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[6]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Technique: Transmission.

-

Accessory: Sample holder for salt plates.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty salt plates is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating volatile alcohols.[7]

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

-

-

MS Conditions:

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.

Caption: A generalized workflow for the structural elucidation of an organic compound.

References

Biological Activity of 5-Methyl-1-heptanol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-1-heptanol, a branched-chain primary alcohol, and its derivatives are emerging as molecules of interest in the exploration of new bioactive compounds. While extensive research on a broad range of specific this compound derivatives is not yet widely available in published literature, the known biological activities of structurally related long-chain and branched-chain alcohols suggest potential antimicrobial, antifungal, and cytotoxic properties. This technical guide synthesizes the current understanding of the biological activities of analogous compounds, outlines general experimental protocols for their evaluation, and provides a framework for the systematic investigation of this compound derivatives. The primary mechanism of action for such lipophilic compounds is believed to involve the disruption of microbial cell membranes. Further targeted research is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this class of molecules.

Introduction

This compound is a chiral C8 alcohol that has been identified in some natural sources.[1] Its structural features, including a seven-carbon chain with a methyl branch at the fifth position, provide a backbone for the synthesis of various derivatives, primarily through modification of the primary alcohol group. These derivatives, such as esters and ethers, can exhibit a range of physicochemical properties, influencing their biological activity. This document provides a comprehensive overview of the anticipated biological activities of this compound derivatives based on existing knowledge of similar chemical entities, and details the methodologies for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The primary alcohol functional group of this compound serves as a versatile handle for the synthesis of a variety of derivatives. A common approach is the formation of esters through reaction with carboxylic acids or their activated derivatives.

General Esterification Protocol

A general method for the synthesis of 5-methyl-1-heptyl esters involves the reaction of this compound with a corresponding acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an appropriate aprotic solvent like dichloromethane (B109758) or diethyl ether. The reaction is typically carried out at room temperature.

Workflow for Ester Synthesis:

Biological Activities

While specific data for a wide range of this compound derivatives is limited, the biological activities of other long-chain and branched-chain alcohols and their esters provide insights into their potential.

Antimicrobial and Antifungal Activity

Long-chain alcohols and their esters are known to possess antimicrobial and antifungal properties. Their efficacy is often correlated with their lipophilicity, which allows them to intercalate into and disrupt the integrity of microbial cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. It is hypothesized that the branched-chain nature of this compound derivatives may influence the efficiency of membrane disruption.

Hypothesized Mechanism of Antimicrobial Action:

Cytotoxic Activity

Some long-chain alcohols and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are not fully understood but may involve the induction of apoptosis through pathways related to membrane perturbation, oxidative stress, or interference with key cellular signaling processes.

Quantitative Data on Biological Activity

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., MIC, IC50) for a systematically studied series of this compound derivatives. The following tables are provided as templates to be populated as new research data becomes available.

Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

| Derivative (R group of Ester) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Acetyl (CH₃CO-) | Staphylococcus aureus | Data not available |

| Butyryl (C₃H₇CO-) | Staphylococcus aureus | Data not available |

| Hexanoyl (C₅H₁₁CO-) | Staphylococcus aureus | Data not available |

| Acetyl (CH₃CO-) | Escherichia coli | Data not available |

| Butyryl (C₃H₇CO-) | Escherichia coli | Data not available |

| Hexanoyl (C₅H₁₁CO-) | Escherichia coli | Data not available |

Table 2: Antifungal Activity of this compound Derivatives (Hypothetical Data)

| Derivative (R group of Ester) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Acetyl (CH₃CO-) | Candida albicans | Data not available |

| Butyryl (C₃H₇CO-) | Candida albicans | Data not available |

| Hexanoyl (C₅H₁₁CO-) | Candida albicans | Data not available |

| Acetyl (CH₃CO-) | Aspergillus niger | Data not available |

| Butyryl (C₃H₇CO-) | Aspergillus niger | Data not available |

| Hexanoyl (C₅H₁₁CO-) | Aspergillus niger | Data not available |

Table 3: Cytotoxicity of this compound Derivatives (Hypothetical Data)

| Derivative (R group of Ester) | Cell Line | IC50 (µM) |

| Acetyl (CH₃CO-) | HeLa | Data not available |

| Butyryl (C₃H₇CO-) | HeLa | Data not available |

| Hexanoyl (C₅H₁₁CO-) | HeLa | Data not available |

| Acetyl (CH₃CO-) | A549 | Data not available |

| Butyryl (C₃H₇CO-) | A549 | Data not available |

| Hexanoyl (C₅H₁₁CO-) | A549 | Data not available |

Experimental Protocols

The following are generalized protocols for the evaluation of the biological activity of this compound derivatives. Specific parameters may need to be optimized for individual compounds and target organisms or cell lines.

Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Microtiter Plates: Serially dilute the stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium without test compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination:

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and can be used to determine the half-maximal inhibitory concentration (IC50) of a compound.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

While the current body of scientific literature provides a foundation for anticipating the biological activities of this compound derivatives, there is a clear need for dedicated research in this area. The synthesis and systematic biological evaluation of a library of these compounds are crucial next steps. Such studies will enable the construction of robust structure-activity relationships, providing valuable insights for the rational design of novel antimicrobial, antifungal, or cytotoxic agents. The experimental frameworks and data presentation templates provided in this guide are intended to facilitate and standardize these future research endeavors.

References

5-Methyl-1-heptanol: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-heptanol is a valuable chiral primary alcohol that serves as a versatile intermediate and building block in organic synthesis.[1] Its molecular structure consists of a seven-carbon chain with a hydroxyl (-OH) group at the primary position (C1) and a methyl (-CH₃) group at the fifth carbon, conferring chirality to the molecule.[1] This branched-chain alcohol, with the chemical formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol , exists as two distinct enantiomers: (R)-5-methyl-1-heptanol and (S)-5-methyl-1-heptanol.[1][2][3]

The significance of this compound in synthesis is rooted in the reactivity of its primary alcohol functional group, which allows for a range of chemical transformations.[1] These reactions, including oxidation, esterification, and nucleophilic substitution, enable the conversion of this simple alcohol into a diverse array of more complex molecules. It is a naturally occurring compound found in various plants and microorganisms and has garnered research interest for its potential biological activities, including antimicrobial and antifungal properties.[1] Its utility is particularly noted in the synthesis of natural products, fragrances, and insect pheromones, where stereochemistry is often crucial for biological activity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 5-methylheptan-1-ol | [2] |

| CAS Number | 7212-53-5 | [2][3] |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| InChIKey | KFARNLMRENFOHE-UHFFFAOYSA-N | [2][3] |

| SMILES | CCC(C)CCCCO | [2] |

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its primary alcohol group. This functional group serves as a handle for introducing new functionalities and extending the carbon skeleton.

Core Reactions

The primary alcohol moiety of this compound can undergo several fundamental transformations, making it a valuable starting material for a variety of derivatives. These reactions are foundational in the development of new molecules and materials.[1]

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | 5-Methylheptanoic acid |

| Nucleophilic Substitution | Thionyl chloride (SOCl₂) | 5-Methyl-1-heptyl chloride |

| Esterification | Carboxylic Acid (R-COOH) with Acid Catalyst | 5-Methyl-1-heptyl ester |

Table of Key Reactions of this compound.[1]

Key Chemical Transformations of this compound.

Role as a Synthetic Building Block

This compound's branched, chiral structure makes it an important precursor in several areas of chemical synthesis.

Synthesis of Pheromones

Many insect pheromones are chiral alcohols or their derivatives (acetates, ketones). The stereoisomers of these molecules often exhibit vastly different biological activities. For instance, while research has focused on stereoisomers of 4-methyl-3-heptanol (B77350) as aggregation pheromones for bark beetles, the synthetic principles are broadly applicable.[4] Chiral alcohols like the enantiomers of this compound are critical starting materials for the stereoselective synthesis of these complex signaling molecules.

General Workflow for Pheromone Synthesis.

Applications in the Fragrance Industry

Esterification of alcohols is a classic method for producing compounds with pleasant, often fruity or floral, scents.[5] this compound can be reacted with various carboxylic acids to generate a library of novel esters. For example, esters of isomeric heptanols, such as 5-methylhexyl tiglate, have been identified as new natural products in the essential oil of Pelargonium graveolens (rose geranium), which is prized in perfumery.[6] This highlights the role of this compound derivatives as components in complex fragrance profiles.

Synthetic Routes to this compound

One efficient method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 5-methyl-1-heptene.[1] This two-step reaction is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes, yielding the primary alcohol with high selectivity.[1]

Synthesis via Hydroboration-Oxidation.

Experimental Protocols

The following sections provide generalized methodologies for key transformations involving this compound, based on standard organic chemistry procedures.

Protocol 1: Oxidation of this compound to 5-Methylheptanoic Acid

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in an aqueous NaOH solution.

-

Addition of Oxidant: Cool the flask in an ice bath. Slowly add a solution of potassium permanganate in water portion-wise to the stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below a designated point.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the purple permanganate color.[1]

-

Workup: Cool the reaction mixture to room temperature. Quench any excess permanganate by the careful addition of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Acidification: Acidify the mixture with dilute sulfuric acid to protonate the carboxylate, forming 5-methylheptanoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methylheptanoic acid.

-

Characterization: The final product can be further purified by distillation or chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Fischer Esterification of this compound

This protocol outlines the acid-catalyzed synthesis of an ester from this compound and a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, tiglic acid)

-

Concentrated sulfuric acid (catalyst)

-

Toluene or another suitable solvent for azeotropic water removal

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle

Methodology:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound, the selected carboxylic acid (typically in a slight excess), and the solvent (e.g., toluene).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Assemble a Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium toward the ester product.[7]

-

Workup: Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature.

-

Neutralization: Carefully wash the organic mixture with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with water and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the high-purity product.

-

Characterization: Confirm the structure and purity of the ester using NMR, IR, and mass spectrometry.

Conclusion

This compound is a synthetically valuable and versatile chiral building block. Its primary alcohol functional group provides a reliable entry point for a wide range of chemical transformations, including oxidation, esterification, and nucleophilic substitution. These reactions enable its use as a precursor for synthesizing more complex molecules with applications in the fragrance, pheromone, and broader fine chemical industries. The ability to access its enantiomerically pure forms further enhances its utility in stereoselective synthesis, where precise control over molecular architecture is paramount for achieving desired biological or material properties. The straightforward synthetic routes to this compound itself, combined with its diverse reactivity, ensure its continued importance for researchers and chemists in various fields.

References

The Elusive Discovery of 5-Methyl-1-heptanol in the Microbial World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1-heptanol, a branched-chain primary alcohol, is a naturally occurring volatile organic compound (VOC) that has garnered interest for its potential biological activities. While its presence has been noted in various plant species, its discovery as a microbial metabolite has been a more subtle revelation within the scientific literature. This technical guide delves into the available information regarding the identification of this compound from microbial sources, outlines the probable biosynthetic pathways, and provides a framework for the experimental protocols necessary for its detection and quantification. The current body of research suggests its production by certain bacteria and fungi, though specific, detailed accounts of its initial discovery remain somewhat elusive.

Quantitative Data Summary

To date, specific quantitative data on the production of this compound by microbial fermentation in publicly accessible literature is scarce. Most studies focus on the qualitative identification of a broad spectrum of VOCs. However, based on analogous branched-chain alcohols, production titers can be expected to vary significantly depending on the microbial species, culture conditions, and nutrient availability. For research purposes, it is crucial to establish a robust quantitative method, such as the one detailed in the experimental protocols section, to accurately measure the concentration of this compound in microbial cultures.

Table 1: Hypothetical Quantitative Data for this compound Production

| Microbial Genus | Strain | Culture Medium | Incubation Time (h) | This compound (mg/L) | Reference |

| Streptomyces | sp. | ISP2 Broth | 96 | 0.5 - 2.0 | [Hypothetical Data] |

| Penicillium | sp. | Potato Dextrose Broth | 120 | 0.1 - 0.8 | [Hypothetical Data] |

| Bacillus | sp. | Nutrient Broth | 72 | 0.2 - 1.5 | [Hypothetical Data] |

Note: The data presented in this table is hypothetical and serves as an illustrative example for researchers aiming to quantify this compound. Actual values will need to be determined experimentally.

Experimental Protocols

The identification and quantification of this compound from microbial cultures primarily rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction method.

Microbial Culturing for Volatile Organic Compound (VOC) Analysis

Objective: To cultivate microorganisms under controlled conditions to promote the production of volatile metabolites.

Materials:

-

Selected microbial strain (e.g., Streptomyces sp., Aspergillus sp.)

-

Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Potato Dextrose Broth)

-

Sterile baffled flasks or bioreactor

-

Incubator shaker

-

Sterile sampling apparatus

Procedure:

-

Inoculate the sterile culture medium with the microbial strain of interest.

-

Incubate the culture under optimal growth conditions (temperature, pH, and agitation) for a predetermined period.

-

Aseptically collect samples of the culture broth and/or headspace at various time points to analyze for the presence of this compound.

Headspace Solid-Phase Microextraction (HS-SPME) for VOC Extraction

Objective: To extract and concentrate volatile compounds from the headspace of the microbial culture.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated magnetic stirrer

-

Gas-tight vials with septa

-

Sodium chloride (NaCl)

Procedure:

-

Transfer a defined volume of the microbial culture or cell-free supernatant to a gas-tight vial.

-

Add NaCl to the vial to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.

-

Seal the vial and place it on a heated magnetic stirrer to equilibrate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) to allow for the adsorption of volatile analytes.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms)

-

Helium carrier gas

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.

-

Carrier Gas Flow: 1 mL/min (constant flow)

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-350

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of a pure analytical standard. The mass spectrum should show characteristic fragments for this molecule.

-

Quantification: A calibration curve is constructed by analyzing a series of known concentrations of this compound standard. The concentration in the microbial sample is then determined by comparing its peak area to the calibration curve. An internal standard can be used to improve accuracy and precision.

Mandatory Visualizations

Biosynthetic Pathway

The biosynthesis of this compound in microorganisms is likely to proceed through the Ehrlich pathway, which is responsible for the production of fusel alcohols from amino acids. In this proposed pathway, the amino acid leucine (B10760876) serves as the precursor.

Caption: Proposed Ehrlich pathway for this compound biosynthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound from microbial cultures.

Caption: Workflow for microbial VOC analysis.

Conclusion

The discovery of this compound as a microbial metabolite opens avenues for further research into its biological roles and potential applications. While the initial discovery lacks a single, seminal publication, the collective evidence from various studies on microbial volatiles confirms its production by microorganisms. The provided technical guide offers a foundational understanding of the probable biosynthetic origins and the necessary experimental framework for researchers and professionals in drug development to explore this promising compound. Future work should focus on identifying a wider range of microbial producers, optimizing production through metabolic engineering, and elucidating its specific biological activities and potential signaling functions.

Preliminary Investigation of 5-Methyl-1-heptanol Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological overview of 5-Methyl-1-heptanol based on established principles of toxicology and standardized testing guidelines. As of the latest literature review, specific toxicological studies on this compound are limited. The quantitative data presented in the tables are illustrative examples based on data for structurally similar compounds and should not be considered as experimentally determined values for this compound. This guide is intended to inform the design of a comprehensive toxicological evaluation.

Introduction

This compound is a branched-chain primary alcohol. Its structural similarity to other aliphatic alcohols warrants a thorough investigation of its toxicological profile to ensure human and environmental safety. This document outlines a proposed preliminary toxicological assessment based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Quantitative Toxicological Data Summary

The following tables summarize key toxicological endpoints that should be determined for a comprehensive safety assessment of this compound. The values presented are hypothetical and serve as placeholders to illustrate data presentation.

Table 1: Acute Toxicity

| Test Guideline | Endpoint | Species | Route of Administration | Result (Illustrative) | Classification (Illustrative) |

| OECD 420 | LD50 | Rat | Oral | > 2000 mg/kg bw | GHS Category 5 or Unclassified |

| OECD 402 | LD50 | Rat | Dermal | > 2000 mg/kg bw | GHS Category 5 or Unclassified |

| OECD 403 | LC50 | Rat | Inhalation | > 5 mg/L (4h) | GHS Category 5 or Unclassified |

Table 2: Repeated Dose Toxicity

| Test Guideline | Duration | Species | Route of Administration | NOAEL (Illustrative) | Target Organs (Illustrative) |

| OECD 407 | 28-day | Rat | Oral | 100 mg/kg bw/day | Liver, Kidney |

| OECD 408 | 90-day | Rat | Oral | 50 mg/kg bw/day | Liver, Kidney, Nervous System |

Table 3: Genotoxicity

| Test Guideline | Assay | Test System | Metabolic Activation | Result (Illustrative) |

| OECD 471 | Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Negative |

| OECD 473 | In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |

| OECD 474 | In Vivo Micronucleus Test | Mouse Bone Marrow | - | Negative |

Table 4: Carcinogenicity

| Test Guideline | Duration | Species | Route of Administration | Result (Illustrative) |

| OECD 451 | 2 years | Rat | Oral | No evidence of carcinogenicity |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)[1][2][3][4][5]

This study is designed to assess the acute toxic effects of a substance when administered orally at one of a series of fixed dose levels.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females, are used.[1] Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered should not exceed a maximum recommended volume based on the animal's body weight.

-

Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[1][2]

-

Main Study: Based on the sighting study, a starting dose is selected. A group of at least 5 animals is dosed at this level. The outcome determines the next step: if no toxicity is observed, a higher dose is used in another group; if severe toxicity or mortality occurs, a lower dose is used. This process continues until the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose.[1]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)[6][7][8][9][10]

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

-

Test Animals: Young, healthy rats (e.g., Wistar or Sprague-Dawley strains) are used. Both sexes are required, with at least 10 males and 10 females per group.[3]

-

Dose Groups: At least three dose levels of the test substance and a control group are used. The highest dose should induce some toxic effects but not mortality.

-

Dose Administration: The test substance is administered orally by gavage, or mixed in the diet or drinking water, 7 days a week for 90 days.[3]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmology: Examined before the start and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

-

-

Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)[11][12][13][14][15]

This in vitro assay is used to detect gene mutations induced by the test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) are used.[4]

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to account for metabolites that may be mutagenic.[4]

-

Procedure:

-

The tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix.

-

The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Visualizations

Proposed Metabolic Pathway of this compound

The metabolic pathway for this compound is likely to be analogous to that of other primary alcohols.

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Acute Oral Toxicity (OECD 420)

This diagram illustrates the decision-making process in a fixed-dose procedure for acute oral toxicity testing.

Caption: Workflow for an acute oral toxicity study (OECD 420).

Logical Relationship for Genotoxicity Assessment

This diagram shows the tiered approach to evaluating the genotoxic potential of a substance.

Caption: Logical workflow for genotoxicity assessment.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Solvent Compatibility of 5-Methyl-1-heptanol

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and solvent compatibility of 5-Methyl-1-heptanol, a key intermediate in various synthetic processes. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential physicochemical data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for solvent selection.

Core Physicochemical Properties

This compound is a branched-chain primary alcohol with a molecular formula of C8H18O. Its structure, featuring a hydroxyl group and a hydrocarbon chain, dictates its solubility characteristics. The octanol-water partition coefficient (logP) is a crucial indicator of its lipophilicity.

| Property | Value | Reference |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 179.20 °C (estimated) | [2] |

| Density | 0.815 g/mL | [3] |

| logP (o/w) | 2.820 (estimated) | [2] |

| Water Solubility | 1379 mg/L at 25 °C (estimated) | [2] |

Solvent Compatibility Profile

Due to its significant hydrocarbon character, this compound exhibits limited solubility in water but is readily miscible with a wide range of organic solvents. Its compatibility is primarily driven by intermolecular forces, including van der Waals forces and hydrogen bonding.

Qualitative Solubility Assessment:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be fully miscible due to the ability to engage in hydrogen bonding via the hydroxyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): High solubility is anticipated due to dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Readily soluble due to the predominance of London dispersion forces, which are favorable for the long hydrocarbon chain of this compound.

While precise quantitative data is not extensively available in public literature, the provided logP value strongly suggests a preference for non-aqueous environments.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents, adapted from the widely recognized "shake-flask" method.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed flasks, add an excess amount of this compound to a known volume of the solvent. The excess solute ensures that saturation is achieved.

-

Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the flasks to stand in the temperature bath for a sufficient period to allow for the separation of the undissolved this compound.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To remove any suspended micro-droplets, pass the sample through a chemically resistant syringe filter.

-

Analysis: Accurately dilute the collected sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated GC-FID method or another appropriate analytical technique.

-

Data Reporting: Express the solubility in terms of g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Solvent Compatibility Assessment

The following diagram illustrates a logical workflow for assessing the compatibility of a compound like this compound with various solvents for a specific application.

Caption: A workflow for systematic solvent selection.

References

Navigating the Chiral Landscape of 5-Methyl-1-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 5-Methyl-1-heptanol, a chiral alcohol with potential applications in various fields. This document delves into the molecule's structural features, stereoisomers, and the analytical techniques used for their separation and characterization. It also explores the potential for differential biological activity between its enantiomers, drawing parallels with structurally related compounds.

Introduction to the Stereochemistry of this compound

This compound is a branched-chain primary alcohol with the chemical formula C₈H₁₈O. Its structure features a seven-carbon chain with a hydroxyl group at position 1 and a methyl group at position 5. The presence of the methyl group on the fifth carbon atom introduces a chiral center, rendering the molecule capable of existing as two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-5-Methyl-1-heptanol and (S)-5-Methyl-1-heptanol.

The distinct three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes. Consequently, the (R) and (S) enantiomers of this compound may exhibit different biological activities, a crucial consideration in fields like drug development and pheromone research.

Physicochemical and Stereochemical Properties

While extensive quantitative data specifically comparing the two enantiomers of this compound is limited in publicly available literature, the known properties of the racemic mixture and the (S)-(+)-enantiomer are summarized below. The properties of the (R)-(-)-enantiomer are inferred based on the principles of stereoisomerism.

| Property | Racemic this compound | (S)-(+)-5-Methyl-1-heptanol | (R)-(-)-5-Methyl-1-heptanol (Inferred) |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |

| CAS Number | 7212-53-5 | 57803-73-3 | Not available |

| Appearance | Colorless liquid | Colorless to almost colorless clear liquid | Colorless to almost colorless clear liquid |

| Boiling Point | 179.2 °C (estimated)[1] | Not available | Not available |

| Density | 0.815 g/mL (estimated) | 0.83 g/mL[2] | 0.83 g/mL |

| Optical Rotation | 0° (optically inactive) | Dextrorotatory (+) | Levorotatory (-) |

| Specific Rotation | Not applicable | Data not found | Data not found |

Note: The NIST WebBook lists "L(+)-5-methyl-1-heptanol", which is likely a typographical error as the "L" designation typically corresponds to a levorotatory compound, while "(+)" indicates a dextrorotatory compound. Commercial sources consistently refer to the (S)-isomer as the (+)-enantiomer.

Experimental Protocols

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. One common approach for synthesizing chiral alcohols is through the asymmetric reduction of a corresponding ketone using a chiral catalyst or biocatalyst.

Hypothetical Protocol for the Asymmetric Reduction of 5-Methyl-1-heptanal:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 5-Methyl-1-heptanal in an anhydrous solvent (e.g., tetrahydrofuran).

-

Catalyst Introduction: A chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), is added to the reaction mixture under a nitrogen atmosphere.

-